molecular formula C22H20N2O2S B2426215 N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)-4-propan-2-yloxybenzamide CAS No. 477504-62-4

N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)-4-propan-2-yloxybenzamide

Cat. No. B2426215
CAS RN: 477504-62-4
M. Wt: 376.47
InChI Key: GFGWYGDSGSLDLJ-GHVJWSGMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)-4-propan-2-yloxybenzamide” is a chemical compound that likely belongs to the class of organic compounds known as benzothiazoles . Benzothiazoles are compounds containing a benzene fused to a thiazole ring. Thiazoles are heterocyclic compounds with a five-member ring containing four carbon atoms and one nitrogen atom .


Molecular Structure Analysis

The molecular structure of similar compounds can be found in databases like PubChem . These resources provide information about the compound’s molecular formula, exact mass, molecular weight, and more.


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be found in databases like PubChem . These resources provide information about the compound’s molecular weight, hydrogen bond donor and acceptor count, rotatable bond count, polar surface area, and more.

Scientific Research Applications

1. Therapeutic Potential in Cancer Treatment

N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)-4-propan-2-yloxybenzamide, as a benzothiazole derivative, has been recognized for its potential as an antitumor agent. The simple structure of 2-arylbenzothiazoles, a category to which this compound belongs, has been a focal point for the development of cancer therapies. These compounds are noted for their ability to act as ligands to various biomolecules, which is crucial in medicinal chemistry for the development of targeted therapies (Kamal et al., 2015). Furthermore, recent advancements in the structural modifications of benzothiazole derivatives have led to a surge in their consideration as potential chemotherapeutics. The structural simplicity and synthetic accessibility of these compounds make them highly attractive for drug development, especially in the realm of antitumor agents (Ahmed et al., 2012).

2. Antimicrobial and Antiviral Properties

Benzothiazole derivatives, including this compound, have shown substantial antimicrobial and antiviral properties. These compounds are recognized for their effectiveness against a broad spectrum of microorganisms and viruses, thereby suggesting their potential as active candidates in the discovery of new antimicrobial and antiviral agents for clinical development. The bioactive benzothiazole derivatives, particularly Schiff bases, azo dyes, and metal complexes, have demonstrated various modes of action against microorganisms and viruses (Elamin et al., 2020).

3. Structural Activity Relationship in Medicinal Chemistry

The benzothiazole nucleus is pivotal in medicinal chemistry due to its varied biological activities. Benzothiazole derivatives exhibit a range of pharmacological activities, such as antiviral, antimicrobial, anti-inflammatory, antidiabetic, and anticancer effects. The significance of the benzothiazole scaffold in medicinal chemistry is underlined by its presence in many natural and synthetic bioactive molecules. The diversity of activities and the less toxic effects of these derivatives make them rapidly developing and significant compounds in medicinal chemistry (Bhat & Belagali, 2020).

properties

IUPAC Name

N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O2S/c1-14(2)26-17-11-8-16(9-12-17)21(25)23-22-24(3)19-13-10-15-6-4-5-7-18(15)20(19)27-22/h4-14H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFGWYGDSGSLDLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C4=CC=CC=C4C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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